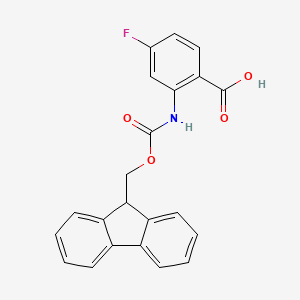
2-アミノ-3-(3-フルオロ-2-メトキシフェニル)プロパン酸
説明
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorine atom and a methoxy group attached to a phenyl ring, which is connected to a propanoic acid backbone
科学的研究の応用
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Research: The compound is used in studies related to enzyme interactions and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: It can be used in the synthesis of specialty chemicals and materials with specific properties.
生化学分析
Biochemical Properties
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid to its target molecules .
Cellular Effects
The effects of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid has been observed to activate certain kinases, leading to changes in downstream signaling cascades . Additionally, it can upregulate or downregulate the expression of specific genes, thereby impacting protein synthesis and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. This binding often involves specific interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors . Furthermore, 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid in laboratory settings can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cognitive function or providing neuroprotection . At higher doses, it can cause toxic or adverse effects, including neurotoxicity or hepatotoxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .
Metabolic Pathways
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments . The distribution of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid can influence its efficacy and toxicity, depending on its accumulation in target tissues .
Subcellular Localization
2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3-fluoro-2-methoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrolysis: The amine undergoes hydrolysis to yield 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include 3-fluoro-2-methoxybenzoic acid.
Reduction: Products may include 2-amino-3-(3-fluoro-2-methoxyphenyl)propanol.
Substitution: Products depend on the nucleophile used, such as 2-amino-3-(3-aminophenyl)propanoic acid.
作用機序
The mechanism of action of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its molecular targets and affecting various biochemical pathways.
類似化合物との比較
- 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s chemical properties and biological activity.
- Unique Features: 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of 2-Amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-amino-3-(3-fluoro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-6(3-2-4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDIMQMNUOMEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298114 | |
| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-65-1 | |
| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, 3-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


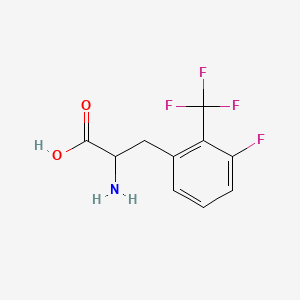
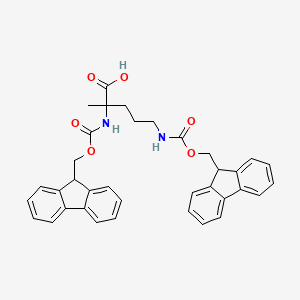

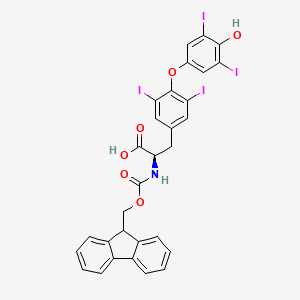
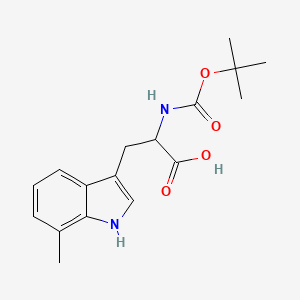

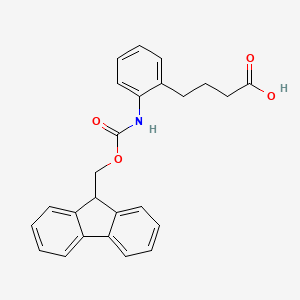

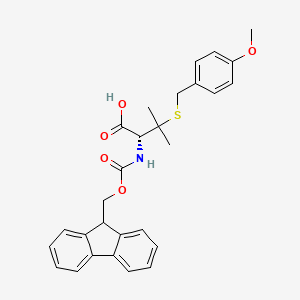
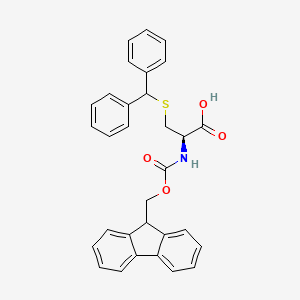

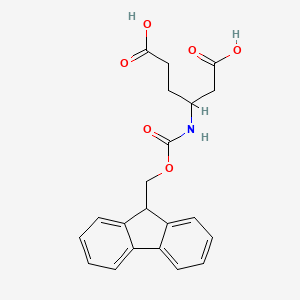
![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)
